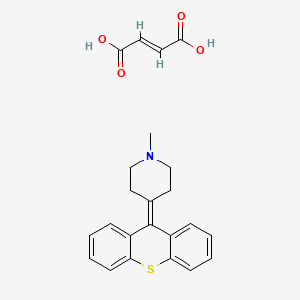
Pimetixene maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pimetixene maleate is a chemical compound known for its antihistamine and antiserotonergic properties. It is a potent antagonist of several receptors, including 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, histamine H1, dopamine D2, and D4.4, as well as muscarinic M1 and M2 receptors . This compound is used primarily for its sedative and antitussive activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pimetixene maleate involves several steps, starting with the preparation of the thioxanthene core structure. The key steps include:
Formation of the thioxanthene core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the piperidine ring: This step involves the addition of a piperidine moiety to the thioxanthene core.
Formation of the maleate salt: The final step involves the reaction of the synthesized Pimetixene with maleic acid to form the maleate salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification methods such as recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Pimetixene maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different pharmacological properties and can be used for further research .
Applications De Recherche Scientifique
Pimetixene maleate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying receptor antagonism and chemical reactivity.
Biology: Employed in studies involving receptor binding and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as migraines, allergies, and cough.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mécanisme D'action
Pimetixene maleate exerts its effects by antagonizing several receptors, including serotonin (5-HT) receptors, histamine H1 receptors, dopamine receptors, and muscarinic receptors. By blocking these receptors, it inhibits the action of their respective neurotransmitters, leading to its sedative, antitussive, and antihistamine effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Pimetixene maleate include:
Chlorpheniramine maleate: Another antihistamine with similar receptor antagonism.
Promethazine hydrochloride: A compound with antihistamine and antiserotonergic properties.
Cyproheptadine hydrochloride: Known for its antihistamine and antiserotonergic effects
Uniqueness
This compound is unique due to its broad spectrum of receptor antagonism, which includes multiple serotonin, histamine, dopamine, and muscarinic receptors. This broad activity profile makes it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C23H23NO4S |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-methyl-4-thioxanthen-9-ylidenepiperidine |
InChI |
InChI=1S/C19H19NS.C4H4O4/c1-20-12-10-14(11-13-20)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
IPANUAHQWFDVAG-WLHGVMLRSA-N |
SMILES isomérique |
CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



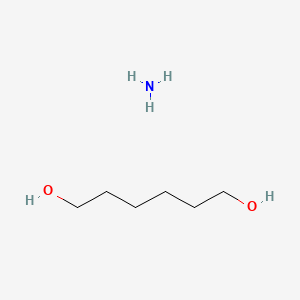
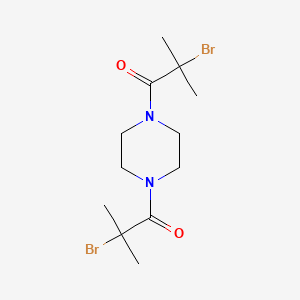

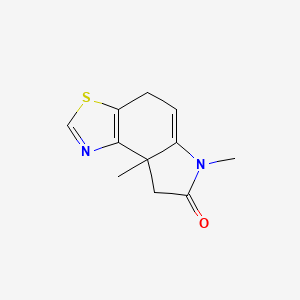

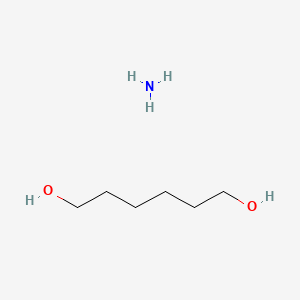
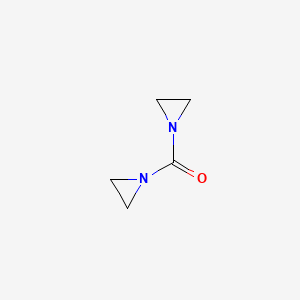
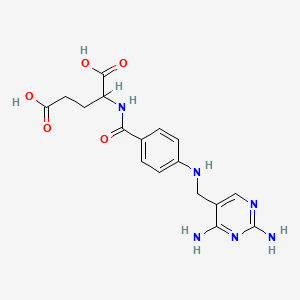
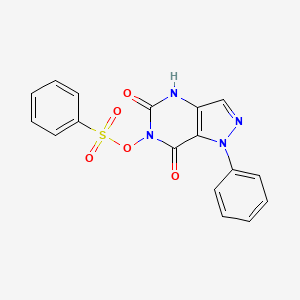
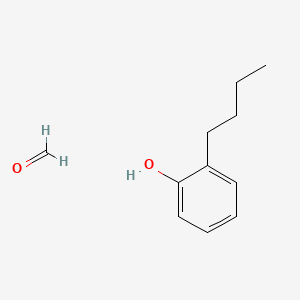
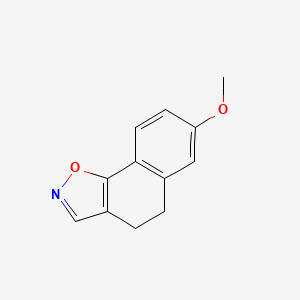
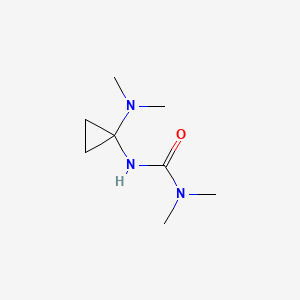
![[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
